REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=O)[CH:5]=1.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)C=O)=O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
nitroethane
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Type
|
CUSTOM
|
Details
|
while stirring for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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Mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under an atmosphere of nitrogen
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Type
|
CUSTOM
|
Details
|
Solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
residue partitioned between ethyl acetate (100 mL) and 5% sodium bicarbonate
|
Type
|
WASH
|
Details
|
Organic washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a oil under vacuum
|
Type
|
CUSTOM
|
Details
|
Product purified on silica
|
Type
|
CUSTOM
|
Details
|
isolated as a yellow solid
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)C=C(C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |